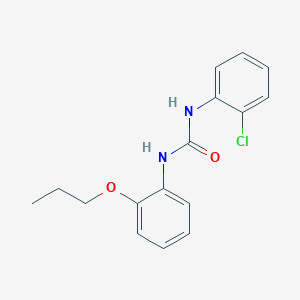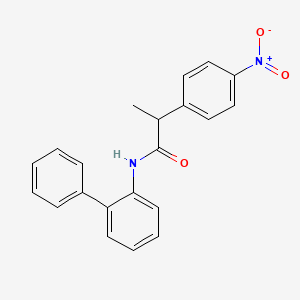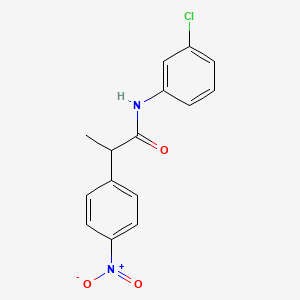![molecular formula C18H26ClNO5 B4074529 1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]azepane oxalate](/img/structure/B4074529.png)
1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]azepane oxalate
Descripción general
Descripción
1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]azepane oxalate, also known as AZD-4901, is a novel and potent small molecule inhibitor of the histamine H4 receptor. It was first synthesized by AstraZeneca as a potential treatment for allergic diseases, such as asthma, allergic rhinitis, and atopic dermatitis. The H4 receptor is a G-protein-coupled receptor that is primarily expressed on immune cells, including mast cells, eosinophils, and T cells. Activation of the H4 receptor has been implicated in various inflammatory and immune-mediated diseases, making it an attractive target for drug development.
Mecanismo De Acción
1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]azepane oxalate acts as a selective antagonist of the histamine H4 receptor. By blocking the activation of the H4 receptor, this compound inhibits the release of pro-inflammatory cytokines and chemokines from immune cells, thereby reducing inflammation and immune-mediated tissue damage.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. For example, in a rat model of heart failure, treatment with this compound improved cardiac function and reduced fibrosis. In a mouse model of sepsis, treatment with this compound reduced mortality and improved organ function. These findings suggest that this compound may have potential as a treatment for other diseases beyond allergic diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]azepane oxalate is its high potency and selectivity for the histamine H4 receptor. This makes it a useful tool for studying the role of the H4 receptor in various biological processes. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in vivo. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for different disease indications.
Direcciones Futuras
There are several potential future directions for research on 1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]azepane oxalate. One direction is to further investigate its potential as a treatment for allergic diseases, such as asthma and atopic dermatitis, in clinical trials. Another direction is to investigate its potential as a treatment for other diseases, such as heart failure and sepsis. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound and to identify potential biomarkers of response to treatment.
Aplicaciones Científicas De Investigación
1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]azepane oxalate has been extensively studied in preclinical models of allergic diseases. In a mouse model of allergic asthma, treatment with this compound significantly reduced airway inflammation and hyperresponsiveness. Similarly, in a mouse model of atopic dermatitis, treatment with this compound reduced skin inflammation and pruritus. These findings suggest that this compound may have potential as a treatment for allergic diseases.
Propiedades
IUPAC Name |
1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO.C2H2O4/c1-13-11-15(12-14(2)16(13)17)19-10-9-18-7-5-3-4-6-8-18;3-1(4)2(5)6/h11-12H,3-10H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKUCKGLUIXWDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCN2CCCCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-naphthyloxy)ethyl]piperazine oxalate](/img/structure/B4074465.png)
![1-[2-(4-biphenylyloxy)ethyl]piperazine oxalate](/img/structure/B4074471.png)
![N-dibenzo[b,d]furan-3-yl-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4074477.png)
![1-[2-(4-chlorophenoxy)ethyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4074487.png)
![2-({2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}thio)benzonitrile](/img/structure/B4074489.png)
![1-[4-(2-methoxy-4-methylphenoxy)butyl]piperazine oxalate](/img/structure/B4074494.png)

![1-[3-(2-bromo-4-chlorophenoxy)propyl]azepane oxalate](/img/structure/B4074517.png)

![1-[2-(4-nitrophenoxy)ethyl]azepane oxalate](/img/structure/B4074524.png)
![1-[3-(2-biphenylyloxy)propyl]piperazine oxalate](/img/structure/B4074526.png)

![3-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4074538.png)
![1-[2-(2,5-dimethylphenoxy)ethyl]piperazine oxalate](/img/structure/B4074546.png)